BenchChemオンラインストアへようこそ!

L-838417

GABAA subtype selectivity anxiolytic drug development sedation liability

L-838417 is the definitive α1-sparing GABAA tool, combining pure α1 antagonism with robust α2/3/5 partial agonism. Unlike MRK-409—which caused sedation in humans at <10% occupancy due to weak α1 partial agonism—L-838417 exhibits zero α1 efficacy, eliminating this translational liability. With well-characterized rat PK/RO (41% oral bioavailability; plasma IC50 28 ng/mL, brain 33 ng/g), it is ideal for rodent pain/anxiety models requiring p.o. dosing. For subunit-dissection studies, it serves as the α5-active reference versus α5-sparing probes like TPA023. Procure L-838417 to validate α1-sparing hypotheses with confidence.

Molecular Formula C19H19F2N7O
Molecular Weight 399.4 g/mol
CAS No. 286456-42-6
Cat. No. B1674117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-838417
CAS286456-42-6
SynonymsL 838,417
L-838,417
L-838417
Molecular FormulaC19H19F2N7O
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=NN=C(N2N=C1OCC3=NC=NN3C)C4=C(C=CC(=C4)F)F
InChIInChI=1S/C19H19F2N7O/c1-19(2,3)13-8-15-24-25-17(12-7-11(20)5-6-14(12)21)28(15)26-18(13)29-9-16-22-10-23-27(16)4/h5-8,10H,9H2,1-4H3
InChIKeyBQDUNOMMYOKHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-838417 (CAS 286456-42-6): α1-Sparing GABAA Subtype-Selective Partial Agonist for Anxiolysis Research


L-838417 is a subtype-selective GABAA receptor positive allosteric modulator that functions as a partial agonist at α2, α3, and α5 subtypes while acting as a functional antagonist at the α1 subtype [1]. Discovered by Merck & Co., this non-benzodiazepine compound selectively binds to α1, α2, α3, and α5 subunits with Ki values of 0.79 nM, 0.67 nM, 0.67 nM, and 2.25 nM respectively, but displays no efficacy at α1 (α1-sparing) [1].

Why L-838417 Cannot Be Substituted with Other GABAA α2/3-Preferring Compounds in Preclinical Research


Generic substitution among GABAA α2/3-selective compounds is precluded by critical pharmacological differences in α1-subtype functional activity, α5-subtype engagement, and species-dependent translational outcomes. While compounds like MRK-409 (MK-0343), TPA023, and NS11394 all share preferential α2/3 activity, L-838417 is distinguished by its complete lack of α1 efficacy (pure antagonist) combined with robust α5 partial agonism, contrasting with MRK-409 which possesses weak α1 partial agonist efficacy [1] and TPA023 which lacks α5 activity [2]. The functional consequence of this profile is species-specific: MRK-409 produced sedation in humans at <10% receptor occupancy despite preclinical non-sedating profiles, attributed precisely to its weak α1 partial agonism [1]. L-838417's unique α1 antagonist/α5 agonist signature and its well-characterized rodent PK/RO relationship make it irreplaceable for specific mechanistic studies [3].

L-838417 Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


L-838417 Exhibits α1 Antagonism While α2/3 Clinical Candidates (MRK-409) Retain α1 Partial Agonism Linked to Human Sedation

L-838417 is distinguished from clinical-stage α2/3-selective candidates by its complete lack of α1 efficacy (pure antagonist). In contrast, MRK-409 (MK-0343) acts as a weak partial agonist at the α1 subtype, a property that translated to sedation in human subjects at less than 10% receptor occupancy despite a non-sedating preclinical profile in rodents and primates [1]. TPA023 and TPA023B, which like L-838417 lack α1 efficacy, did not produce sedation in humans even at occupancies exceeding 50% [1].

GABAA subtype selectivity anxiolytic drug development sedation liability

L-838417 Preserves Septal Neuronal Firing Rates Whereas Zolpidem (α1-Preferring PAM) Profoundly Inhibits Them

In anesthetized rats, L-838417 (α2/3-preferring) and zolpidem (α1-preferring) produced divergent effects on medial septum neuronal activity. Zolpidem profoundly inhibited firing activity of septal neurons, while L-838417 did not significantly alter firing rate activity of septal neurons, despite both compounds inhibiting hippocampal and septal theta oscillation [1].

septo-hippocampal circuitry theta oscillation neuronal firing

L-838417 and NS11394 Show Comparable Analgesic but No Anxiolytic Effects in Formalin and Neuropathic Pain Models

In a comparative study evaluating L-838417 and NS11394 (both α2/3-subunit-preferring PAMs) across multiple behavioral models in rats, both compounds exerted analgesic effects but failed to demonstrate anxiolytic effects in the elevated plus maze and open field tests. Both compounds also induced motor side-effects and learning/memory impairment at similar doses [1].

pain analgesic efficacy neuropathic pain

L-838417 Demonstrates Species-Dependent Oral Bioavailability Limiting Mouse Behavioral Studies While Rats Show Acceptable PK

L-838417 exhibits pronounced species-dependent oral bioavailability. In rats, oral bioavailability was good (41%), enabling p.o. dosing for behavioral studies. In mice, oral bioavailability was negligible (<1%), precluding p.o. administration and necessitating i.p. dosing for mouse behavioral studies [1]. This contrasts with clinical candidates like TPA023B, which were optimized for consistent oral PK across species [2].

pharmacokinetics bioavailability species differences

L-838417 Binding Ki Values Demonstrate High Affinity for α1/α2/α3/α5 Subunits with α4/α6 Selectivity Window Exceeding 1000-Fold

L-838417 displays a distinct binding affinity profile across GABAA receptor subtypes: Ki = 0.79 nM (α1β3γ2), 0.67 nM (α2β3γ2), 1.67 nM (α3β3γ2), 267 nM (α4β3γ2), 2.25 nM (α5β3γ2), and 2183 nM (α6β3γ2) . The selectivity window for α2/α3/α5 over α4 and α6 exceeds 150- to 3000-fold, but binding affinity alone does not predict functional selectivity, as L-838417 exhibits antagonist activity at α1 despite high binding affinity (0.79 nM).

binding affinity subunit selectivity receptor pharmacology

L-838417: Evidence-Supported Research and Procurement Application Scenarios


Mechanistic Studies of α1-Independent GABAergic Modulation Requiring Complete α1 Antagonism

For research programs investigating GABAA α2/α3-mediated pharmacology without confounding α1 partial agonism, L-838417 provides a clean α1-antagonist tool. The clinical sedation observed with MRK-409 at <10% occupancy, attributed to its weak α1 partial agonism [1], establishes that even minimal α1 efficacy can produce translational liabilities. L-838417's complete lack of α1 efficacy makes it the appropriate positive control for validating α1-sparing hypotheses in preclinical models. Procurement priority: Studies requiring differentiation between α1 antagonism vs. weak partial agonism.

Rodent Pain Models Requiring GABAA α2/3/5 PAM with Well-Characterized PK/RO Relationship

L-838417 is suitable for rat models of inflammatory and neuropathic pain where i.p. or p.o. administration is required. The compound shows 41% oral bioavailability in rats with dose-dependent receptor occupancy characterized via [3H]Ro 15-1788 in vivo binding [2]. Plasma and brain concentrations for 50% occupancy are established at 28 ng/mL and 33 ng/g in rats [2]. Procurement priority: Rat pain studies requiring p.o. dosing and established RO data for dose selection.

Comparative Tool Compound Studies Evaluating α5-Containing GABAA Receptor Contributions

L-838417 is distinguished from TPA023 and TPA023B by its robust partial agonist activity at α5-containing receptors [3]. For studies dissecting the contributions of α2/α3 versus α5 subunits to behavioral or physiological endpoints, L-838417 serves as the α5-active comparator against α5-sparing compounds like TPA023. The Hofmann et al. study demonstrated that L-838417's α5 activity may contribute to observed motor and cognitive effects [4]. Procurement priority: Subunit-dissection studies requiring a defined α5-active reference compound.

Septohippocampal Circuitry and Theta Oscillation Research

L-838417 produces a unique electrophysiological signature: inhibition of theta oscillation without significant alteration of septal neuronal firing rates, in contrast to zolpidem which inhibits both [5]. This profile makes L-838417 valuable for neurophysiological investigations of septohippocampal circuitry where preservation of overall septal output is experimentally necessary. Procurement priority: In vivo electrophysiology studies requiring α2/3-preferring modulation with preserved septal firing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-838417

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.